ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Description
Ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate is a benzothiophene-derived compound featuring a hydroxyimino (N-OH) group at the 7-position and an ethyl carboxylate moiety at the 3-position.
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-11(14)8-6-4-3-5-7(13-15)9(6)17-10(8)12/h15H,2-5,12H2,1H3/b13-7+ |
InChI Key |
BJALSKIJKIIOIX-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N\O)N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the Hydroxyimino Group: The hydroxyimino group can be formed by the reaction of the corresponding ketone with hydroxylamine hydrochloride under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyimino groups, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as UV protectants or antioxidants.
Mechanism of Action
The mechanism by which ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The amino and hydroxyimino groups can form hydrogen bonds with biological macromolecules, potentially inhibiting or modulating their activity. The benzothiophene core may also interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Ethyl 2-Amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate (C₁₁H₁₃NO₃S)
- Key Features: Replaces the hydroxyimino group with a ketone (7-oxo) group.
- Implications: The oxo group enhances electrophilicity at the 7-position, making it more reactive toward nucleophilic agents compared to the hydroxyimino analog. This difference may alter solubility and bioavailability .
Ethyl (7E)-2-Amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
- The N-OH group may also confer antioxidant or metal-chelating properties.
Isoquinoline-Based Analogs
describes structurally related isoquinoline derivatives (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate), which share a bicyclic framework but differ in heteroatom composition (N vs. S) and substituent patterns .
| Compound | Core Structure | Key Substituents | Functional Implications |
|---|---|---|---|
| Ethyl (7E)-2-amino-7-hydroxyimino-... | Benzothiophene | Hydroxyimino, ethyl carboxylate | Enhanced polarity, tautomerism |
| Ethyl 2-amino-7-oxo-... | Benzothiophene | Oxo, ethyl carboxylate | Higher electrophilicity |
| Ethyl 6,7-dimethoxy-1-methyl-... | Isoquinoline | Methoxy, methyl, ethyl carboxylate | Altered π-stacking and receptor affinity |
Key Differences :
- Heteroatom Effects: The sulfur atom in benzothiophene derivatives may increase lipophilicity compared to nitrogen-containing isoquinolines, affecting membrane permeability .
- Substituent Reactivity: Methoxy groups in isoquinolines enhance electron-donating capacity, whereas hydroxyimino groups in benzothiophenes introduce redox-active moieties.
Research Methodologies and Limitations
Crystallographic studies of such compounds often employ SHELX programs (e.g., SHELXL, SHELXS) for structure refinement, as noted in . However, the absence of experimental data (e.g., solubility, IC₅₀ values) in the provided evidence limits a direct pharmacological comparison. Future studies should prioritize synthetic optimization and in vitro assays to quantify the hydroxyimino group’s impact on bioactivity.
Biological Activity
Ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antitumor effects, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Properties
The compound features a unique benzothiophene scaffold, which is known for its role in various pharmacological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets.
2. Antitumor Activity
2.1 In Vitro Studies
Recent studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value ranging from 23.2 µM to 49.9 µM in MCF-7 breast cancer cells, indicating a potent ability to induce cell death through apoptosis and necrosis .
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 23.2 |
| HeLa | 45.0 |
| A549 | 30.5 |
| HT29 | 49.9 |
2.2 Mechanism of Action
The mechanism by which this compound exerts its antitumor effects involves multiple pathways:
- Induction of Apoptosis: Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells, with percentages rising significantly compared to untreated controls .
- Cell Cycle Arrest: The compound caused G2/M phase arrest, contributing to the inhibition of cell proliferation .
3. Case Studies and Research Findings
3.1 Case Study: MCF-7 Cell Line
In a detailed study involving MCF-7 cells:
- Apoptosis Assessment: The compound induced apoptosis with a substantial reduction in cell viability (26.86%). Early apoptotic cells represented 8.73%, while late apoptotic cells accounted for 18.13% .
- Cell Cycle Analysis: The compound resulted in a notable increase in cells arrested at the G2/M phase (25.56%) compared to controls .
3.2 Additional Findings
Further research indicated that this compound also exhibits:
- Anti-inflammatory Effects: Potential modulation of inflammatory pathways.
- Neuroprotective Properties: Initial studies suggest it may protect neuronal cells from oxidative stress.
4. Conclusion
This compound is a promising compound with significant antitumor activity and potential therapeutic applications in cancer treatment. Its ability to induce apoptosis and arrest the cell cycle positions it as a candidate for further development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
